Oxidation Yield: Methylthio to Methylsulfonyl
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is accessible from its methylthio precursor (ethyl 2-(methylthio)pyrimidine-5-carboxylate, CAS 73781-88-1) via oxidation, with a reported isolated yield of approximately 84% . This yield benchmark provides a quantifiable expectation for process feasibility assessments. In contrast, the methyl ester analog (CAS 38275-49-9) is typically synthesized via MCPBA oxidation of methyl 2-(methylthio)pyrimidine-5-carboxylate in dichloromethane, a route for which literature yields are less consistently reported .
| Evidence Dimension | Isolated yield of oxidation step (methylthio → methylsulfonyl) |
|---|---|
| Target Compound Data | ~84% isolated yield |
| Comparator Or Baseline | Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1) as starting material; methyl ester analog (CAS 38275-49-9) synthesis route for context |
| Quantified Difference | 84% yield reported; methyl ester route yields not uniformly reported across literature, limiting direct comparison |
| Conditions | Oxidation of ethyl 2-(methylthio)pyrimidine-5-carboxylate; specific oxidant and conditions per Synthetic Communications (1993) reference |
Why This Matters
An established, high-yielding route to the sulfone from a commercially available methylthio precursor reduces procurement risk and supports cost-effective scale-up planning.
